REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1.[C-:12]#[N:13].[Na+].C(Cl)Cl>CS(C)=O>[C:12]([CH2:2][C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1)#[N:13] |f:1.2|
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Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC2=C(C1)C=CC=C2
|
Name
|
|
Quantity
|
37.64 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for another 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was placed from time to time into an ice bath in order
|
Type
|
CUSTOM
|
Details
|
the reaction temperature between 20° C. and 45° C
|
Type
|
ADDITION
|
Details
|
Addition
|
Type
|
WASH
|
Details
|
washed with water (500 ml
|
Type
|
CUSTOM
|
Details
|
2×250 ml), and evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
A small sample was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/hexanes (50:50 v/v)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |